molecular formula C8H7FN2 B2817373 4-Amino-3-fluoro-2-methylbenzonitrile CAS No. 2055841-26-2

4-Amino-3-fluoro-2-methylbenzonitrile

Cat. No. B2817373
CAS RN: 2055841-26-2
M. Wt: 150.156
InChI Key: SGLFIVULCWDDML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3-fluoro-2-methylbenzonitrile is a chemical compound with the CAS Number: 2055841-26-2 . It has a molecular weight of 150.16 and its IUPAC name is 4-amino-3-fluoro-2-methylbenzonitrile . It is a solid substance and is stored at 4°C, protected from light .


Synthesis Analysis

The synthesis of 4-Amino-3-fluoro-2-methylbenzonitrile involves a multi-step reaction . The process begins with the addition of CuCN to a solution of 4-bromo-2-fluoro-3-methylaniline in DMF under N2 . The reaction is stirred at 140 °C for 16 hours .


Molecular Structure Analysis

The InChI code for 4-Amino-3-fluoro-2-methylbenzonitrile is 1S/C8H7FN2/c1-5-6 (4-10)2-3-7 (11)8 (5)9/h2-3H,11H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

4-Amino-3-fluoro-2-methylbenzonitrile has a boiling point of 278.4±40.0 C at 760 mmHg . It is a solid substance and is stored at 4°C, protected from light .

Scientific Research Applications

Green Chemistry in Synthesis

A study highlighted the use of fluorous oxime in synthesizing 3-amino-1,2-benzisoxazoles and 4-amino-1H-2,3-benzoxazines, employing a microwave-assisted fluorous synthetic route. This process involves linking 2-fluorobenzonitrile or 2-(bromomethyl)benzonitrile to a fluorous oxime tag, followed by cyclization in acidic conditions, offering a convenient method for compound library expansion due to easy separation and the recyclability of the fluorous ketone. This approach demonstrates the potential of integrating fluorous chemistry for efficient synthesis and environmental sustainability in chemical processes (Ang et al., 2013).

Advanced Material Application

Another research explored the addition of a perfluorinated compound, 4-amino-2-(trifluoromethyl)benzonitrile, as an additive in polymer solar cells. The study showed that this compound could enhance the power conversion efficiency of polymer solar cells by facilitating the ordering of P3HT chains, resulting in higher absorbance, larger crystal size of P3HT, and enhanced hole mobility. This finding underscores the role of fluoro compounds in improving the efficiency and performance of renewable energy technologies (Jeong et al., 2011).

Environmental and Energy Solutions

Research into the chemical fixation of CO2 with 2-aminobenzonitriles to form quinazoline-2,4(1H,3H)-diones demonstrated the efficiency of a simple monomeric tungstate catalyst. This process converts various 2-aminobenzonitriles into their corresponding quinazoline diones at atmospheric pressure, showcasing a method for CO2 utilization and highlighting the potential of fluoro compounds in addressing environmental challenges (Kimura et al., 2012).

Nonlinear Optical Activity

A study on the vibrational analysis and nonlinear optical activity of 3-fluoro-4-methylbenzonitrile through quantum chemistry calculations revealed its potential for future applications in nonlinear optics. The research demonstrated the compound's efficient tool for NLO applications, emphasizing the importance of fluoro compounds in the development of advanced optical materials (Suni et al., 2018).

Safety and Hazards

The compound is classified as toxic . The hazard statements associated with it are H301+H311+H331, H315, H319 . Precautionary measures include P261, P264, P270, P271, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338, P311, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4-amino-3-fluoro-2-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-5-6(4-10)2-3-7(11)8(5)9/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLFIVULCWDDML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.